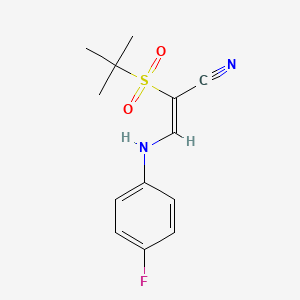

2-((Tert-butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tert-butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile, also known as TBSF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Synthesis of Complex Organic Molecules

The compound and its derivatives serve as versatile reagents in the synthesis of highly functionalized sulfones. These sulfones can be transformed into enones or dienones through further reactions, showcasing their utility in creating complex organic structures (Auvray et al., 1985).

Fluorination Processes

One derivative, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, exhibits high thermal stability and resistance to aqueous hydrolysis, making it an effective deoxofluorinating agent. It facilitates the high-yield conversion of various functional groups to fluorinated counterparts, demonstrating the critical role of fluorinated compounds in drug discovery and material science (Umemoto et al., 2010).

Development of Novel Materials

The synthesis approach involving tert-butylsulfonyl compounds has led to the creation of low dielectric polyetherimides. These materials, derived from specific diamines, exhibit moderate-to-high thermal properties and excellent dielectric properties, making them suitable for applications requiring materials with low dielectric constants (Chen et al., 2017).

Thermally Activated Delayed Fluorescence Materials

Compounds based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been synthesized and utilized in creating bipolar materials for thermally activated delayed fluorescence. These materials are important for developing high-efficiency organic light-emitting diodes (OLEDs) (Huang et al., 2014).

Cancer Research

Sulfonyl acrylonitriles have been investigated for their potential to inhibit the spread of intra-abdominal cancers. These compounds induce apoptosis in cancer cells during adhesion to mesothelial cells, highlighting a novel approach to addressing cancer metastasis (Shen et al., 2015).

properties

IUPAC Name |

(Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2S/c1-13(2,3)19(17,18)12(8-15)9-16-11-6-4-10(14)5-7-11/h4-7,9,16H,1-3H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQZGKTVXMZADX-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=CNC1=CC=C(C=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=C\NC1=CC=C(C=C1)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2936155.png)

![(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2936164.png)

![N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2936165.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)